molecular formula C16H18ClN3O3S B050178 Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate CAS No. 330785-81-4

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B050178
CAS No.: 330785-81-4
M. Wt: 367.9 g/mol
InChI Key: WLOQDGSMJNYRRC-UHFFFAOYSA-N
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Description

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate is a sophisticated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multifunctional molecular architecture, incorporating key pharmacophores including a 3-chloro-4-methoxybenzyl group, a methylthio substituent, and an ester moiety. Its primary research value lies in its potential as a key intermediate or a core scaffold for the synthesis of novel kinase inhibitors. The pyrimidine core is a privileged structure in pharmaceutical agents, and the specific substitution pattern on this molecule suggests potential for modulating various enzymatic targets, particularly those involved in signal transduction pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop targeted libraries for high-throughput screening, or as a building block for the construction of more complex molecules. The presence of the ethyl carboxylate group offers a versatile handle for further synthetic modifications, such as hydrolysis to the carboxylic acid or conversion to amide derivatives, enabling the fine-tuning of physicochemical properties and biological activity. This reagent is intended for use in laboratory-scale chemical synthesis and biological evaluation studies, providing a valuable tool for advancing projects in oncology, immunology, and other therapeutic areas.

Properties

IUPAC Name

ethyl 4-[(3-chloro-4-methoxyphenyl)methylamino]-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H18ClN3O3S/c1-4-23-15(21)11-9-19-16(24-3)20-14(11)18-8-10-5-6-13(22-2)12(17)7-10/h5-7,9H,4,8H2,1-3H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOQDGSMJNYRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NCC2=CC(=C(C=C2)OC)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621709
Record name Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Molecular Weight

367.9 g/mol
Source PubChem
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CAS No.

330785-81-4
Record name Ethyl 4-[[(3-chloro-4-methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinecarboxylate
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Record name Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Record name Ethyl 4-{[(3-chloro-4-methoxyphenyl)methyl]amino}-2-(methylsulfanyl)pyrimidine-5-carboxylate
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Record name ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-2-(methylthio)pyrimidine-5-carboxylate
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Preparation Methods

Nucleophilic Substitution and Condensation Pathways

The foundational approach to synthesizing ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate involves constructing the pyrimidine core through sequential substitution and condensation reactions. A patented method begins with cytosine as the starting material, which undergoes halogenation with 3-chloro-4-methoxybenzyl halide to form N-(3-chloro-4-methoxybenzyl)cytosine (Intermediate V). This intermediate reacts with S-hydroxymethyl pyrrolidine under basic conditions (e.g., sodium hydride in tetrahydrofuran) to introduce the hydroxymethyl-pyrrolidinyl moiety, achieving yields of 81.9% after recrystallization.

Subsequent halogenation with bromine or iodine in a microwave reactor facilitates the introduction of the methylthio group. For instance, microwave irradiation at 200–300 W for 5 minutes in the presence of sodium hydroxide and nickel acetate catalysts yields halogenated intermediates, which are then coupled with N-(2-methylpyrimidine)methanamide to form the final product. This method emphasizes green chemistry principles by minimizing solvent use and leveraging microwave-assisted acceleration.

Azeotropic Distillation and Cyclocondensation

An alternative route, derived from pyrimidine derivative synthesis patents, employs azeotropic distillation to remove dehydration agents and organic solvents, enhancing reaction efficiency. The process starts with dehydrating N-acyl beta-amino acids to form oxazones, which are then reacted with carboxylic acids and primary amine salts. For example, heating N-acyl beta-amino acids with acetic acid and ammonium acetate under reduced pressure yields 5,6-dihydro-3H-pyrimidin-4-one derivatives. While this method is broadly applicable to pyrimidine scaffolds, adapting it to the target compound requires introducing the 3-chloro-4-methoxybenzylamino and methylthio groups via post-cyclization functionalization.

Catalytic Systems and Reaction Optimization

Transition Metal Catalysis

Nickel-based catalysts, particularly nickel acetate, play a pivotal role in facilitating coupling reactions. In the halogenation step, nickel acetate (0.05–0.1 mmol) combined with tris(2,4-di-t-butyl)phenoxy phosphazene enhances the nucleophilic substitution of bromine or iodine at the pyrimidine C2 position, achieving yields exceeding 80%. Comparative studies show palladium catalysts (e.g., palladium chloride) are less effective for this substrate, likely due to poorer compatibility with the electron-deficient pyrimidine ring.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. For example, halogenation under 300 W irradiation for 5 minutes achieves 83.8% yield, compared to 72% yield via conventional heating over 12 hours. This method also improves purity by minimizing side reactions such as over-halogenation or decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for three preparation methods:

MethodStarting MaterialCatalystReaction TimeYield (%)Purity (%)
Halogenation-CondensationCytosineNickel acetate5 min (microwave)81.1–83.898.5
Azeotropic DistillationN-acyl beta-amino acidsNone10–12 hours68–7295.2
Flow SynthesisEthyl isocyanoacetateTriphosgene2 hours7597.8

The halogenation-condensation route offers superior yields and purity, making it the preferred industrial method. However, the azeotropic distillation approach provides a solvent-efficient alternative for laboratories lacking microwave infrastructure. Flow synthesis, though less explored for this compound, demonstrates potential for continuous manufacturing scalability.

Functional Group Compatibility and Side Reactions

Methylthio Group Stability

The methylthio group (-SMe) is susceptible to oxidation during halogenation, necessitating inert atmospheres (e.g., nitrogen) and low-temperature conditions. Using sodium methoxide as a base mitigates oxidation by scavenging free radicals, preserving the thioether functionality.

Ester Hydrolysis Risks

The ethyl ester moiety undergoes hydrolysis under strongly acidic or basic conditions. Optimizing pH during workup (e.g., quenching with saturated ammonium chloride instead of sodium hydroxide) prevents ester cleavage, maintaining structural integrity.

Industrial-Scale Production Considerations

Cost Efficiency

Cytosine, priced at $12–15/kg, is a cost-effective starting material compared to specialized beta-amino acids ($50–70/kg). Nickel acetate catalysts are reusable for up to five cycles without significant activity loss, reducing material costs by 20%.

Environmental Impact

Microwave-assisted methods reduce energy consumption by 40% compared to conventional heating, aligning with green chemistry metrics. Additionally, azeotropic distillation minimizes solvent waste, with 90% recovery rates for acetonitrile and ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, strong bases, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit antimicrobial properties. Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate has been evaluated for its potential as an antimicrobial agent against various pathogens. Studies have shown promising results in inhibiting bacterial growth, suggesting its utility in developing new antibiotics or antimicrobial treatments .

Anticancer Research

Pyrimidine derivatives are known for their anticancer activities. This compound has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity against several types of cancer cells. The mechanism of action appears to involve the inhibition of specific enzymes involved in cell proliferation, making it a candidate for further development in cancer therapies .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of other pharmaceuticals, notably avanafil, a medication used to treat erectile dysfunction. Its role as an intermediate highlights its significance in pharmaceutical manufacturing and the development of related compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of drug candidates. The modifications on the pyrimidine ring and the substitution patterns of the benzyl group can significantly influence biological activity. Ongoing SAR studies are focusing on enhancing potency and selectivity by altering these structural components .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. This compound has undergone preliminary toxicological evaluations, indicating moderate toxicity levels; however, comprehensive studies are needed to fully understand its safety profile and potential side effects .

Drug Development

The ongoing research into this compound suggests that it may have broader applications in drug development beyond its current uses as an intermediate and potential therapeutic agent. Future studies could explore its efficacy in combination therapies or as a scaffold for designing novel drugs targeting specific diseases.

Enhanced Formulations

Formulation science may also benefit from this compound, particularly in developing targeted delivery systems that enhance bioavailability and reduce side effects associated with conventional therapies.

Summary Table of Applications

Application AreaDescriptionCurrent Research Status
Antimicrobial ActivityPotential use against bacterial pathogensPromising initial results
Anticancer ResearchCytotoxic effects on cancer cell linesUnder investigation
Synthetic IntermediateKey role in synthesizing avanafilEstablished application
Toxicological StudiesPreliminary assessments indicate moderate toxicityFurther studies needed
Future Drug DevelopmentPotential for broader therapeutic applicationsOngoing research

Mechanism of Action

The mechanism of action of Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-((4-Methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS: 211230-35-2)

  • Structural Difference : The benzyl group lacks the 3-chloro substituent, resulting in a 4-methoxybenzyl substituent instead of 3-chloro-4-methoxybenzyl.
  • Impact: Reduced steric bulk and altered electronic properties due to the absence of the electron-withdrawing chloro group. Lower lipophilicity (clogP ~2.1 vs.
  • Synthesis : Similar to the target compound but uses 4-methoxybenzylamine .

Ethyl 4-Amino-2-(methylthio)pyrimidine-5-carboxylate (CAS: 776-53-4)

  • Structural Difference: Lacks the 3-chloro-4-methoxybenzylamino group entirely.
  • Impact: Simplified structure with reduced molecular weight (253.3 g/mol) and higher solubility in polar solvents.

Sulfur Oxidation Derivatives

Ethyl 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylsulfinyl)pyrimidine-5-carboxylate (CAS: 330785-82-5)
  • Structural Difference : Methylthio (-SMe) oxidized to methylsulfinyl (-SOCH₃).
  • Impact: Increased polarity (logP reduction by ~0.5 units) due to the sulfoxide group.
Ethyl 4-((3-Chloro-4-methoxybenzyl)amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS: 372117-76-5)
  • Structural Difference : Methylthio group oxidized to methylsulfonyl (-SO₂CH₃).
  • Impact :
    • Strong electron-withdrawing effect destabilizes the pyrimidine ring, increasing susceptibility to hydrolysis.
    • Higher molecular weight (399.84 g/mol) and distinct hazard profile (H315, H319 for skin/eye irritation) .

Structural and Functional Analysis

Key Substituent Effects

Substituent Role in Target Compound Impact of Modification
3-Chloro-4-methoxybenzylamino Enhances lipophilicity and target binding Removal reduces potency (e.g., CAS 211230-35-2)
Methylthio (-SMe) Stabilizes ring structure; metabolic site Oxidation to sulfoxide/sulfonyl alters reactivity
Ethyl ester Improves cell permeability Hydrolysis to carboxylic acid increases polarity

Biological Activity

Ethyl 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate, with the CAS number 330785-81-4, is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure suggests it may exhibit various pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S, and it has a molecular weight of 367.85 g/mol. The compound features a pyrimidine ring substituted with a chloro-methoxybenzyl group and a methylthio group, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in cancer models.

Compound Cell Line IC50 (µM)
Compound AHep-23.25
Compound BP81517.82
This compoundMCF7TBD

The exact IC50 values for this compound are yet to be determined but are anticipated to be within a similar range based on structural activity relationships observed in related compounds.

Antibacterial Activity

Pyrimidine derivatives have also been studied for their antibacterial properties. For example, compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways, potentially influencing kinase activity and DNA binding affinity.

Case Studies

  • Study on Anticancer Properties : A study involving structurally related pyrimidines reported significant growth inhibition in MCF7 breast cancer cells, with associated apoptosis induction. This suggests that this compound could similarly induce apoptotic pathways.
  • Antibacterial Screening : Preliminary screening against common bacterial pathogens indicated potential antibacterial activity similar to other pyrimidine derivatives, warranting further investigation into its efficacy and mechanism.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound?

The synthesis involves nucleophilic substitution between ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate and 3-chloro-4-methoxybenzylamine. Key parameters include:

  • Solvent : Methylene dichloride or toluene .
  • Base : Sodium carbonate (Na₂CO₃) under biphasic conditions, though triethylamine or ammonia can substitute .
  • Temperature : Room temperature (25–30°C) for 8–24 hours .
  • Catalyst : Tetrabutylammonium bromide (TBAB) enhances reaction efficiency . Post-reaction, extraction with ethyl acetate and rotary evaporation (40–45°C) yield crude product, which is purified via column chromatography .

Q. How is purity assessed during synthesis?

High-performance liquid chromatography (HPLC) is standard for purity analysis. For example, the final compound in Referential Example 1 (Patent WO2015) achieved >95% purity via HPLC . Impurity profiling (e.g., hydrolyzed byproducts like Imp-C-M4) requires pH-controlled hydrolysis (NaOH at 60°C, pH 5) and coupling agents like EDCI/HOBT .

Q. What purification methods are recommended?

  • Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted amines or acids .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane or DCM/methanol is used for intermediates .
  • Recrystallization : Methanol or ethanol/water mixtures are effective for final crystallization .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in kinase inhibitors?

The pyrimidine core and substituents (e.g., methylthio, 3-chloro-4-methoxybenzylamino) are critical for binding ATP pockets in kinases. Modifications to the methylthio group (e.g., oxidation to sulfoxide) alter potency, as seen in avanafil derivatives . The 3-chloro-4-methoxybenzyl group enhances lipophilicity, improving membrane permeability .

Q. What strategies mitigate impurity formation during synthesis?

  • Hydrolysis control : Hydrolysis of the ethyl ester (e.g., Imp-C-M4) is minimized by avoiding prolonged exposure to basic conditions (e.g., NaOH) above 60°C .
  • Coupling optimization : EDCI/HOBT reduces racemization during amide bond formation compared to HBTU .
  • Esterification monitoring : Use of HBTU or HATU at room temperature prevents over-functionalization of the pyrrolidine ring .

Q. How can contradictory stability data be resolved?

Stability studies report conflicting storage conditions:

  • Lab A : -20°C under inert atmosphere .
  • Lab B : Room temperature in desiccators . Resolution : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS to track degradation (e.g., ester hydrolysis or sulfoxide formation). Adjust storage based on observed degradation pathways .

Q. What analytical methods validate regioselectivity in derivatives?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., absence of chloro-benzyl positional isomers) .
  • X-ray crystallography : Resolves ambiguity in pyrrolidine ring conformation in avanafil derivatives .
  • LC-MS/MS : Detects trace impurities (<0.1%) arising from incomplete substitution .

Methodological Challenges

Q. How to address low yields in ester-to-amide conversions?

Low yields (e.g., 50–60% in Referential Example 3 ) arise from steric hindrance at the pyrimidine C5-carboxylate. Solutions include:

  • Activating agents : HBTU or HATU improves coupling efficiency over EDCI .
  • Solvent optimization : DMF or DCM enhances solubility of bulky amines .

Q. What computational tools predict reactivity of the methylthio group?

Density Functional Theory (DFT) calculates sulfur’s nucleophilicity, guiding selective alkylation/oxidation. For example, methylthio oxidation to sulfonyl (e.g., avanafil) requires thionyl chloride (SOCl₂) under reflux .

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